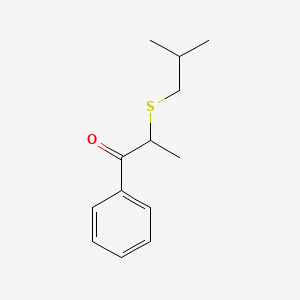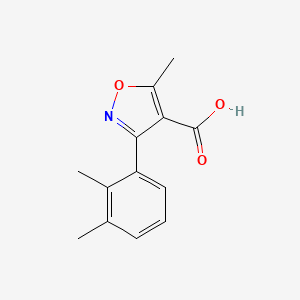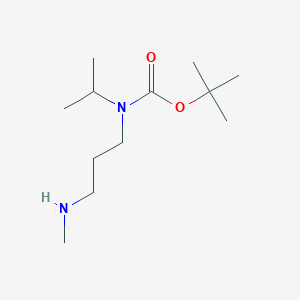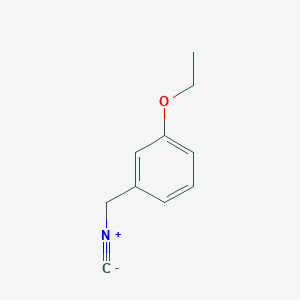
1-Ethoxy-3-(isocyanomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-3-(isocyanomethyl)benzene is an organic compound with the molecular formula C10H11NO It is a derivative of benzene, featuring an ethoxy group and an isocyanomethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-(isocyanomethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(bromomethyl)anisole with sodium ethoxide, followed by the introduction of an isocyanide group. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxy-3-(isocyanomethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: It can undergo oxidation to form corresponding carbonyl compounds or reduction to form amines.
Nucleophilic Substitution: The isocyanomethyl group can be targeted in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3, FeCl3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.
Major Products:
Substituted Benzene Derivatives: Depending on the electrophile used, various substituted benzene derivatives can be formed.
Carbonyl Compounds: Oxidation reactions yield aldehydes or ketones.
Amines: Reduction reactions produce amines.
Applications De Recherche Scientifique
1-Ethoxy-3-(isocyanomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-ethoxy-3-(isocyanomethyl)benzene involves its interaction with various molecular targets. The isocyanomethyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in a wide range of chemical reactions, influencing biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Benzyl Isocyanide: Similar in structure but lacks the ethoxy group.
1,3-Bis(isocyanatomethyl)benzene: Contains two isocyanomethyl groups instead of one.
Ethoxybenzene: Lacks the isocyanomethyl group.
Uniqueness: 1-Ethoxy-3-(isocyanomethyl)benzene is unique due to the presence of both an ethoxy group and an isocyanomethyl group on the benzene ring. This combination imparts distinct chemical properties, making it versatile in various applications.
Propriétés
Numéro CAS |
602261-88-1 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
1-ethoxy-3-(isocyanomethyl)benzene |
InChI |
InChI=1S/C10H11NO/c1-3-12-10-6-4-5-9(7-10)8-11-2/h4-7H,3,8H2,1H3 |
Clé InChI |
XMQDWBFYDVOPIN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate](/img/structure/B15311198.png)
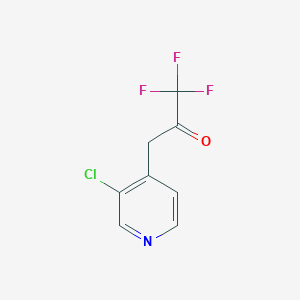
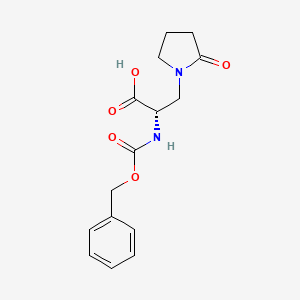

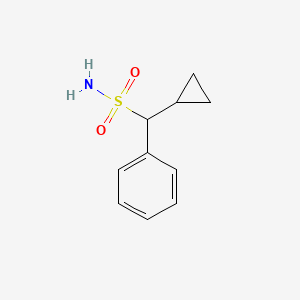
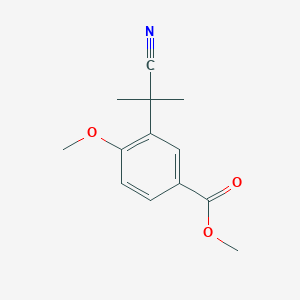
![tert-butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate](/img/structure/B15311234.png)



![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B15311252.png)
